CPDT Outperforms Oltipraz in Bladder-Specific Phase 2 Enzyme Induction by >4-Fold
In a comparative in vivo study, CPDT was found to be the most potent inducer of phase 2 enzymes in the rat bladder among 10 dithiolethiones evaluated [1]. Crucially, a direct head-to-head comparison with oltipraz, a prototypical dithiolethione chemopreventive agent, revealed that CPDT's inductive activity was quantitatively superior [2].
| Evidence Dimension | Induction of Phase 2 Enzymes (GST and NQO1) in Rat Bladder In Vivo |
|---|---|
| Target Compound Data | Induction of GST and NQO1 activity by CPDT |
| Comparator Or Baseline | Induction of GST and NQO1 activity by Oltipraz |
| Quantified Difference | 4.2-fold higher for GST; 4.8-fold higher for NQO1 |
| Conditions | Rats were administered CPDT or oltipraz under identical treatment conditions [22]. |
Why This Matters
This >4-fold increase in potency for bladder-specific enzyme induction makes CPDT the preferred choice over the clinically investigated oltipraz for focused research on bladder cancer chemoprevention.
- [1] Munday R, et al. 5,6-Dihydrocyclopenta[c][1,2]-dithiole-3(4H)-thione is a promising cancer chemopreventive agent in the urinary bladder. Chem Biol Interact. 2008 Dec 11;180(1):119–126. doi: 10.1016/j.cbi.2008.12.001 View Source
- [2] Munday R, et al. Chem Biol Interact. 2008; (reference 22). View Source
